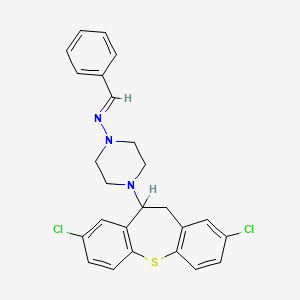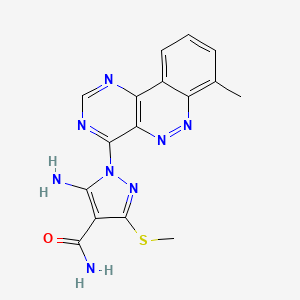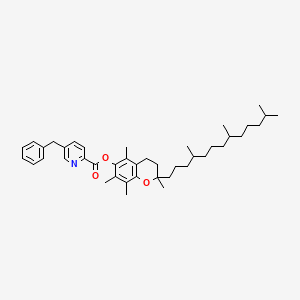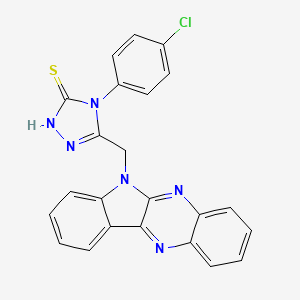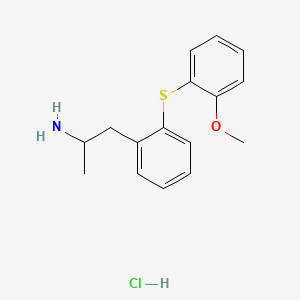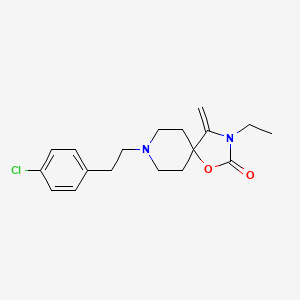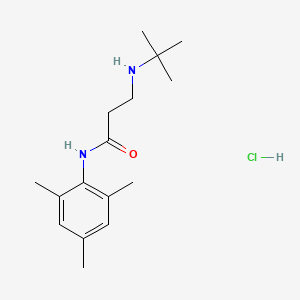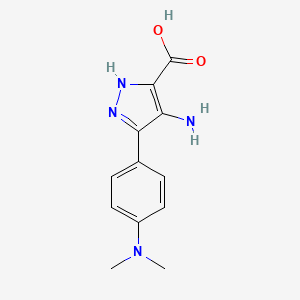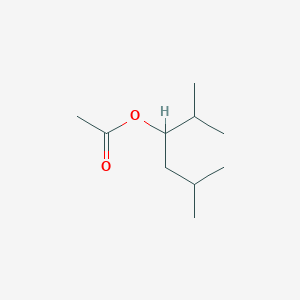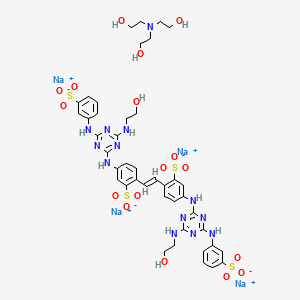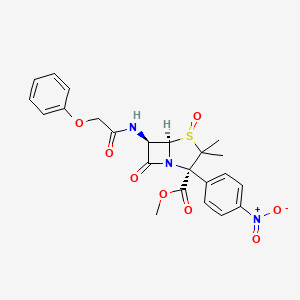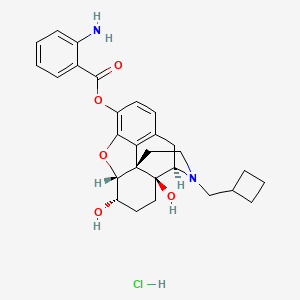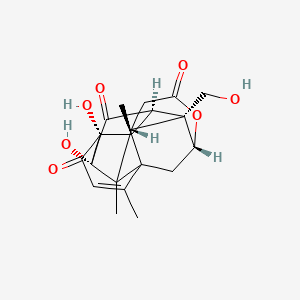
Shinjulactone C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is characterized by its unique hexacyclic structure, specifically a 1α,12α:5α,13α-dicyclo-9βH-picrasane skeleton . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Shinjulactone C can be synthesized from ailanthone through a series of chemical reactions. The key step involves an intramolecular ionic [4+2] cycloaddition between a pentadienyl cation and an olefin . This reaction is crucial for forming the hexacyclic structure of this compound.
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on laboratory-scale synthesis and isolation from natural sources.
Analyse Chemischer Reaktionen
Types of Reactions
Shinjulactone C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the ketone groups in the structure.
Substitution: Substitution reactions can occur at specific positions in the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying complex natural product synthesis and reaction mechanisms.
Medicine: Preliminary studies suggest that this compound may have anti-inflammatory and anticancer properties.
Industry: Its unique structure and biological activities make it a potential candidate for developing new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Shinjulactone C involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the nuclear factor (NF)κB-dependent cell adhesion molecule expression and monocyte recruitment, which are crucial steps in the inflammatory response . Additionally, it can inhibit the endothelial-mesenchymal transition, a process associated with atherosclerosis and plaque instability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Shinjulactone C is structurally related to other quassinoids such as:
- Shinjudilactone
- Ailanthone
- Shinjulactone A
- Shinjulactone B
Uniqueness
What sets this compound apart from these similar compounds is its unique hexacyclic structure and specific biological activities. While other quassinoids also exhibit biological activities, the specific interactions and pathways targeted by this compound make it a compound of particular interest for further research and development .
Eigenschaften
CAS-Nummer |
82470-74-4 |
|---|---|
Molekularformel |
C20H22O7 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
(1S,2R,3R,9R,13R,15R,17S)-3,15-dihydroxy-17-(hydroxymethyl)-2,6,14-trimethyl-10-oxahexacyclo[7.7.1.02,7.03,15.07,14.013,17]heptadec-5-ene-4,11,16-trione |
InChI |
InChI=1S/C20H22O7/c1-8-4-10(22)19(25)16(3)13-14(24)20(19,26)15(2)9-5-12(23)27-11(6-18(8,15)16)17(9,13)7-21/h4,9,11,13,21,25-26H,5-7H2,1-3H3/t9-,11+,13+,15?,16+,17+,18?,19+,20+/m0/s1 |
InChI-Schlüssel |
QUDGSOQXSJGXMH-HOGHQMKASA-N |
Isomerische SMILES |
CC1=CC(=O)[C@]2([C@]3(C14C[C@@H]5[C@@]6([C@@H]3C(=O)[C@]2(C4([C@@H]6CC(=O)O5)C)O)CO)C)O |
Kanonische SMILES |
CC1=CC(=O)C2(C3(C14CC5C6(C3C(=O)C2(C4(C6CC(=O)O5)C)O)CO)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


